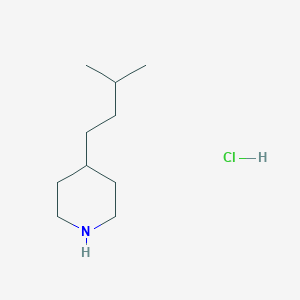
4-(3-メチルブチル)ピペリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbutyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClN and a molecular weight of 191.74 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
4-(3-Methylbutyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylbutyl)piperidine hydrochloride typically involves the alkylation of piperidine with 3-methylbutyl halides under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives in the presence of a suitable catalyst such as palladium or rhodium. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-(3-Methylbutyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, N-oxides, and secondary amines .
作用機序
The mechanism of action of 4-(3-Methylbutyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound’s effects are mediated through its binding to receptor sites, leading to alterations in cellular signaling pathways .
類似化合物との比較
Piperidine: A parent compound with a similar structure but lacking the 3-methylbutyl group.
Pyridine: Another heterocyclic amine with different chemical properties.
Piperazine: A related compound with two nitrogen atoms in the ring structure.
Uniqueness: 4-(3-Methylbutyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
生物活性
4-(3-Methylbutyl)piperidine hydrochloride is a chemical compound with significant potential in pharmacological applications, particularly due to its unique structural features. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H22ClN
- Molecular Weight : Approximately 191.74 g/mol
- Physical Appearance : White to off-white crystalline powder
- Solubility : Soluble in water
The compound features a piperidine ring substituted at the fourth position with a 3-methylbutyl group, which may enhance its lipophilicity and influence its interaction with biological targets.
Pharmacological Potential
Research indicates that 4-(3-Methylbutyl)piperidine hydrochloride exhibits notable biological activity, particularly in relation to the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems, which could lead to applications in pain management and neurological disorders. Specifically, compounds with similar piperidine structures have been associated with analgesic properties and other therapeutic effects.
Interaction Studies
Interaction studies have revealed that this compound may engage with various biological receptors involved in neurotransmission. Understanding these interactions is crucial for elucidating its pharmacological potential. The larger side chain (3-methylbutyl) is hypothesized to affect receptor binding affinities compared to simpler piperidine derivatives.
Synthesis and Evaluation
Several studies have synthesized derivatives of piperidine, including 4-(3-Methylbutyl)piperidine hydrochloride, to evaluate their biological activities. For instance, a study synthesized various piperidine derivatives and assessed their antibacterial and enzyme inhibitory activities. The results indicated that these compounds could serve as effective acetylcholinesterase (AChE) inhibitors and urease inhibitors, showcasing their broad pharmacological applicability .
Key Findings from Related Studies
The above table summarizes the inhibitory activities of synthesized compounds related to the piperidine nucleus, indicating the potential of these derivatives in therapeutic applications.
特性
IUPAC Name |
4-(3-methylbutyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)3-4-10-5-7-11-8-6-10;/h9-11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXFBVPVFMYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














